Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(4-Bromophenethoxy)benzaldehyde (CAS 955931-76-7)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(4-Bromophenethoxy)benzaldehyde (CAS 955931-76-7)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary & Structural Rationale
In modern drug discovery and advanced materials synthesis, the strategic selection of bifunctional building blocks is paramount. 4-(4-Bromophenethoxy)benzaldehyde (CAS 955931-76-7) is a highly versatile, orthogonal scaffold designed for complex molecular assembly [1].
From a mechanistic perspective, this molecule offers two distinct, addressable reactive sites separated by a flexible ether linkage:
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The Aryl Bromide Moiety: Primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings).
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The Aldehyde Moiety: An electrophilic hub ideal for reductive aminations, Wittig olefinations, and Knoevenagel condensations.
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The Phenethoxy Spacer: The two-carbon ether linkage provides critical conformational flexibility, acting as a structural spacer often required in the design of Selective Estrogen Receptor Modulators (SERMs) or Proteolysis Targeting Chimeras (PROTACs).
By exploiting the orthogonal reactivity of these functional groups, researchers can execute divergent synthetic pathways without the need for cumbersome protection/deprotection steps.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of CAS 955931-76-7 is critical for reaction design and analytical validation. The quantitative data is summarized below [1, 2, 3].
| Property | Value |
| Chemical Name | 4-(4-Bromophenethoxy)benzaldehyde |
| CAS Registry Number | 955931-76-7 |
| Molecular Formula | C₁₅H₁₃BrO₂ |
| Molecular Weight | 305.17 g/mol |
| MDL Number | MFCD16462728 |
| SMILES String | O=Cc1ccc(OCCc2ccc(Br)cc2)cc1 |
| Appearance | Liquid to semi-solid (temperature dependent) |
| Standard Commercial Purity | ≥97% |
Divergent Synthetic Pathways
The true value of 4-(4-Bromophenethoxy)benzaldehyde lies in its ability to act as a central hub for divergent synthesis. The following diagram illustrates the primary orthogonal pathways available to medicinal chemists.
Divergent synthetic pathways of CAS 955931-76-7 exploiting its bifunctional nature.
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols have been engineered as self-validating systems. Every reagent choice and environmental condition is grounded in mechanistic causality.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol selectively activates the aryl bromide while preserving the sensitive aldehyde moiety for downstream functionalization.
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Reagent Preparation: In an oven-dried Schlenk flask, combine 4-(4-Bromophenethoxy)benzaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
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Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.
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Causality: The biphasic solvent system ensures the simultaneous dissolution of the organic substrates and the inorganic base, which is strictly required for the transmetalation step of the catalytic cycle.
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Degassing: Subject the mixture to three freeze-pump-thaw cycles, or vigorously bubble argon through the solution for 15 minutes.
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Causality: Ambient oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species into an inactive Pd(II) complex.
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive flow of argon.
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Causality: The bidentate dppf ligand is specifically chosen for its large bite angle. This accelerates the reductive elimination step while sterically shielding the metal center, preventing unwanted decarbonylation of the aldehyde moiety.
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Reaction Heating: Stir the mixture at 80°C for 12 hours. Monitor conversion via LC-MS.
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Workup & Purification: Dilute with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Chemoselective Reductive Amination
This protocol targets the aldehyde, converting it into an amine while leaving the aryl bromide intact for future coupling.
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Imine Formation: Dissolve the aldehyde (1.0 equiv) and a secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv).
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Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity and significantly accelerating the formation of the transient iminium ion.
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Hydride Reduction: Cool the mixture to 0°C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.
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Causality: NaBH(OAc)₃ is explicitly selected over NaBH₄. Its bulky, electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the highly electrophilic iminium intermediate without prematurely reducing the unreacted starting aldehyde into a dead-end alcohol byproduct.
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Quenching: After stirring for 4 hours at room temperature, quench with saturated aqueous NaHCO₃.
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Causality: The basic quench neutralizes the acetic acid and safely destroys any excess hydride, preventing post-workup side reactions.
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Workflow Visualization
Standardized workflow for chemoselective Suzuki-Miyaura coupling of CAS 955931-76-7.
Analytical Validation & Quality Control
To validate the integrity of the starting material or the success of the aforementioned protocols, standard analytical techniques must be employed[4].
Expected ¹H-NMR (400 MHz, CDCl₃) Signatures for CAS 955931-76-7:
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Aldehyde Proton: Sharp singlet at ~9.80 – 9.90 ppm (1H). Disappearance of this peak confirms successful reductive amination or Wittig olefination.
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Aromatic Protons (Aldehyde Ring): AA'BB' system appearing as two doublets around 7.8 ppm and 7.0 ppm (4H).
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Aromatic Protons (Bromide Ring): AA'BB' system appearing as two doublets around 7.4 ppm and 7.2 ppm (4H).
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Ether Linkage (-O-CH₂-): Triplet at ~4.2 ppm (2H).
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Benzylic Linkage (-CH₂-Ar): Triplet at ~3.1 ppm (2H).
Expected LC-MS (ESI+) Profile:
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Due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will display a characteristic doublet for the parent ion [M+H]⁺ at m/z 305.0 and 307.0 .
Safety, Handling, and Storage
As with all halogenated aromatic aldehydes, strict adherence to safety protocols is required [4]:
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Storage: Store tightly closed in a cool, dry, and well-ventilated environment (ideally under an inert atmosphere like argon to prevent slow auto-oxidation of the aldehyde to the corresponding carboxylic acid).
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Handling: Causes skin irritation and serious eye irritation. Handle within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).
